3-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-7-5(9)4-11-6(7)2-3-10-8/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAMWXMQRCWVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C(=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 4 Methoxy 1h Pyrrolo 3,2 C Pyridine and Its Analogues
Strategic Approaches to the Pyrrolo[3,2-c]pyridine Ring System Construction
The assembly of the bicyclic pyrrolo[3,2-c]pyridine core can be achieved through several strategic approaches, primarily involving the annulation of either the pyrrole (B145914) or the pyridine (B92270) ring onto a pre-existing partner ring.
Pyrrole-Annulation Strategies
Pyrrole-annulation strategies commence with a substituted pyridine precursor, onto which the pyrrole ring is constructed. A common approach involves the functionalization of a pyridine ring to introduce reactive sites that can undergo cyclization to form the fused pyrrole moiety. For instance, a substituted nitropyridine can be elaborated to introduce a side chain that, upon reduction of the nitro group, can cyclize to form the pyrrole ring.
A notable example involves the reaction of 4-methyl-3-nitropyridines with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to yield enamines. Subsequent reductive cyclization of these intermediates leads to the formation of the pyrrolo[2,3-c]pyridine core. While this example illustrates the formation of a different isomer, the fundamental strategy of building the pyrrole ring onto a pyridine scaffold is a key concept in the synthesis of azaindoles.
Pyridine-Annulation Strategies
Conversely, pyridine-annulation strategies begin with a pyrrole derivative and construct the pyridine ring onto it. These methods often involve the cyclization of a pyrrole derivative bearing appropriate functional groups at the 2 and 3-positions. For example, a pyrrole-2,3-dicarboxylate could be a versatile starting material. Through a series of transformations including partial reduction, functional group manipulation, and cyclization with a nitrogen source like ammonia, the pyridine ring can be fused to the pyrrole core.
Literature describes the synthesis of 5-azaisatins (1H-pyrrolo[3,2-c]pyridine-2,3-diones) through the annulation of a pyridine ring onto a pyrrole-2,3-dione moiety. nih.gov This highlights a synthetic route where the pyridine ring is formed in the final stages of the scaffold assembly.
Cascade and Multicomponent Reactions in Scaffold Assembly
Modern synthetic chemistry increasingly utilizes cascade and multicomponent reactions (MCRs) to construct complex molecular architectures in a single, efficient step. These approaches offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.
A multicomponent, two-step strategy has been described for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones. mdpi.com This method involves the reaction of inexpensive starting materials under mild conditions, showcasing the power of MCRs in rapidly accessing this privileged scaffold. Another approach involves a palladium(II)-catalyzed cascade reaction of C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation to generate substituted 1H-pyrrole-3-carbonitriles, which can be precursors to fused pyridine systems. google.com While not directly yielding the target scaffold, these examples demonstrate the potential of cascade and multicomponent strategies in the efficient assembly of related heterocyclic systems.
Regioselective Functionalization Techniques for 3-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine Synthesis
Once the core pyrrolo[3,2-c]pyridine ring system is in place, the regioselective introduction of substituents is crucial for tailoring the molecule's properties. The synthesis of this compound requires precise control over the placement of the halogen and alkoxy groups.
Introduction of Halogen and Alkoxy Substituents
The introduction of a chlorine atom at the 3-position of the pyrrolo[3,2-c]pyridine ring can be achieved through electrophilic halogenation. The electron-rich nature of the pyrrole ring directs electrophiles to this position. Reagents such as N-chlorosuccinimide (NCS) are commonly employed for such transformations. The reaction conditions, including solvent and temperature, can be optimized to ensure high regioselectivity.
The introduction of a methoxy (B1213986) group at the 4-position often involves a nucleophilic aromatic substitution (SNAr) reaction on a precursor bearing a suitable leaving group, such as a chlorine atom, at that position. For instance, a 4-chloro-pyrrolo[3,2-c]pyridine derivative can be treated with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF) to yield the desired 4-methoxy product.
A plausible synthetic route could involve the initial construction of a 4-chloro-1H-pyrrolo[3,2-c]pyridine intermediate, followed by regioselective chlorination at the 3-position, and finally, nucleophilic substitution of the 4-chloro group with a methoxy group. The order of these steps would be critical to avoid undesired side reactions and ensure regiochemical control.
Table 1: Key Reactions in the Functionalization of the Pyrrolo[3,2-c]pyridine Scaffold
| Reaction Type | Reagents and Conditions | Target Functionalization | Key Considerations |
|---|---|---|---|
| Electrophilic Chlorination | N-Chlorosuccinimide (NCS) in an inert solvent (e.g., CH2Cl2, THF) | Introduction of a chlorine atom at the C3-position of the pyrrole ring | Regioselectivity is driven by the electron-rich nature of the pyrrole ring. |
| Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide (NaOMe) in a polar aprotic solvent (e.g., DMF, DMSO) or methanol | Introduction of a methoxy group at the C4-position by displacing a leaving group (e.g., Cl) | The presence of an electron-withdrawing group on the pyridine ring can facilitate the reaction. |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Mediated Sonogashira Coupling)
The 3-chloro substituent in this compound serves as a versatile handle for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing alkynyl moieties.
The Sonogashira coupling of this compound with a terminal alkyne would typically be carried out in the presence of a palladium catalyst, such as Pd(PPh3)4 or PdCl2(PPh3)2, a copper(I) co-catalyst (e.g., CuI), and a base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine), in an appropriate solvent like THF or DMF. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with a copper acetylide intermediate and reductive elimination to afford the coupled product.
The reactivity of the 3-chloro position on the pyrrolo[3,2-c]pyridine scaffold towards Sonogashira coupling is expected to be favorable due to the electron-deficient nature of the pyridine ring, which can facilitate the initial oxidative addition step.
Table 2: Typical Conditions for Palladium-Mediated Sonogashira Coupling
| Component | Examples | Role in the Reaction |
|---|---|---|
| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Primary catalyst for the cross-coupling reaction. |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et3N), Diisopropylamine (DIPA) | Neutralizes the HX by-product and facilitates the formation of the copper acetylide. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides a suitable medium for the reaction to occur. |
Base-Catalyzed Ring Closure Reactions
Base-catalyzed ring closure reactions represent a fundamental strategy for the construction of the pyrrolo[3,2-c]pyridine core. These reactions often involve the formation of the pyrrole ring onto a pre-existing pyridine scaffold. A common approach is the intramolecular cyclization of a suitably substituted pyridine precursor.
For instance, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, an analogue, involves a key cyclization step. The process starts from 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide, which is reacted with N,N-dimethylformamide dimethyl acetal to form an enamine intermediate. This intermediate then undergoes a reductive cyclization in the presence of iron powder and acetic acid to yield the 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov While this specific example utilizes a reductive cyclization, the general principle of forming the pyrrole ring through intramolecular reactions of activated pyridine precursors is a cornerstone of pyrrolopyridine synthesis. The use of a base is often crucial in deprotonating a key intermediate to facilitate the ring-closing step.
In a broader context of forming fused heterocyclic systems, synergetic copper/zinc catalysis has been employed for the one-step annulation of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes to produce 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives. rsc.org This method, which proceeds via a double cyclization pathway, highlights the utility of metal catalysis in concert with base-mediated steps to construct complex heterocyclic frameworks. rsc.org Such strategies could potentially be adapted for the synthesis of this compound from appropriately substituted pyridine precursors.
Nucleophilic Substitution and Rearrangement Pathways
Nucleophilic substitution reactions are pivotal in the synthesis and functionalization of the pyrrolo[3,2-c]pyridine scaffold. The chlorine and methoxy groups on the pyridine ring of the target compound, this compound, are susceptible to nucleophilic attack, offering avenues for the introduction of various functional groups.
The synthesis of 4-chloropyrrolo[2,3-b]pyridine, a related isomer, is achieved by treating pyrrolo[2,3-b]pyridine with m-chloroperoxybenzoic acid to form an m-chlorobenzoate salt, which is then heated with phosphorus oxychloride. nih.gov A subsequent fusion of this 4-chloro derivative with a nitroaniline can lead to a ring rearrangement, yielding 1-aryl-4-aminopyrrolo[3,2-c]pyridines. nih.gov This demonstrates how nucleophilic substitution, coupled with rearrangement, can be a powerful tool in constructing the desired pyrrolo[3,2-c]pyridine core with specific substituents. nih.gov
Furthermore, previous syntheses of related pyrrolopyrimidine compounds have highlighted challenges in the coupling of 4-chloro pyrrolo pyrimidines with nucleophiles, often resulting in poor yields and slow reaction times. googleapis.com To overcome this, the introduction of a removable activating group on the pyrrolo pyrimidine (B1678525) nucleus has been shown to markedly improve yields and reaction times for reactions with nucleophiles. googleapis.com This principle could be applied to the 3-chloro position of the target compound to facilitate nucleophilic substitution reactions.
Derivatization and Scaffold Modification for Structure-Activity Relationship Studies of this compound
The derivatization of the this compound scaffold is crucial for exploring its potential as a pharmacophore. Modifications at the nitrogen of the pyrrole ring, as well as the installation of diverse side chains, are key strategies in SAR studies.
N-Substitution and Heterocyclic Ring Modifications
The nitrogen atom of the pyrrole ring in the 1H-pyrrolo[3,2-c]pyridine system is a prime site for substitution to modulate the compound's physicochemical and pharmacological properties.
A general procedure for N-arylation involves the reaction of a 1H-pyrrolo[3,2-c]pyridine with a boronic acid in the presence of a copper catalyst. For example, 6-bromo-1H-pyrrolo[3,2-c]pyridine can be reacted with 3,4,5-trimethoxyphenylboronic acid, potassium carbonate, pyridine, and copper (II) acetate (B1210297) in 1,4-dioxane (B91453) under microwave irradiation to yield 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. nih.gov This N-aryl substituent can significantly influence the biological activity of the resulting molecule. nih.gov
Further modifications can involve the heterocyclic core itself. While not a direct N-substitution, the synthesis of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives through free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts showcases how the core scaffold can be expanded. nih.gov This approach, using a tris(trimethylsilyl)silane (B43935) (TTMSS)/azobisisobutyronitrile (AIBN) system, leads to the formation of new polycyclic skeletons. nih.gov
The table below summarizes examples of N-substituted pyrrolo[3,2-c]pyridine analogues and their reported biological activities.
| Compound ID | N-Substituent | Biological Activity | Reference |
| 10a | 3,4,5-trimethoxyphenyl | Moderate antiproliferative activity | nih.gov |
| 1r | Not specified in abstract | Potent FMS kinase inhibitor (IC50 = 30 nM) | nih.gov |
| 1e | Not specified in abstract | Potent FMS kinase inhibitor (IC50 = 60 nM) | nih.gov |
Installation of Diverse Side Chains and Linkers
The installation of diverse side chains and linkers onto the pyrrolo[3,2-c]pyridine scaffold is a widely used strategy to explore and optimize interactions with biological targets. The chloro group at the 3-position of the target molecule is an ideal handle for introducing such diversity through cross-coupling reactions.
The Suzuki cross-coupling reaction is a powerful tool for this purpose. For instance, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine can be reacted with various substituted phenylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃, to generate a library of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.gov This methodology allows for the systematic variation of the aryl group at the 6-position, enabling a thorough investigation of the SAR. nih.gov
The nature of the substituent on the appended aryl ring has been shown to have a significant impact on the biological activity. For example, in a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the introduction of electron-donating groups (EDGs) like methyl or methoxy at the para-position of the B-ring generally led to an increase in antiproliferative activities. nih.gov Conversely, electron-withdrawing groups (EWGs) such as fluoro, chloro, or nitro at the same position resulted in decreased activity. nih.gov Furthermore, the position of the substituent also plays a crucial role, with the order of potency for EDGs being ortho- < meta- < para-substituted. nih.gov The replacement of the phenyl ring with other aromatic systems like naphthyl, thienyl, pyridyl, and indolyl has also been explored, with an indolyl moiety showing the most potent antiproliferative activity in one study. nih.gov
The following table presents a selection of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives and their in vitro antiproliferative activities against the HeLa cell line.
| Compound ID | B-ring (Side Chain) | IC₅₀ (µM) against HeLa cells | Reference |
| 10d | 4-methylphenyl | Moderate activity | nih.gov |
| 10h | 4-methoxyphenyl | Moderate activity | nih.gov |
| 10l | 4-fluorophenyl | Decreased activity | nih.gov |
| 10m | 4-chlorophenyl | 12.0 ± 2.6 | nih.gov |
| 10n | 4-nitrophenyl | > 30 | nih.gov |
| 10q | Thienyl | 0.49 ± 0.12 | nih.gov |
| 10t | Indolyl | 0.12 ± 0.02 | nih.gov |
| CA-4 | (Positive Control) | 0.047 ± 0.010 | nih.gov |
Structure Activity Relationship Sar and Ligand Design Principles for 3 Chloro 4 Methoxy 1h Pyrrolo 3,2 C Pyridine Derivatives
Systematic Exploration of Structural Determinants for Biological Activity in Pyrrolo[3,2-c]pyridine Series
The pyrrolo[3,2-c]pyridine core serves as a rigid and structurally favorable scaffold for the development of targeted therapeutic agents. nih.gov Its utility has been demonstrated in the design of inhibitors for targets such as FMS kinase and tubulin. nih.govnih.gov The systematic exploration of this series involves modifying various positions on the bicyclic core to understand the key structural determinants of biological activity.
One prominent strategy involves using the 1H-pyrrolo[3,2-c]pyridine scaffold to create configurationally restricted analogues of known bioactive molecules. For instance, it has been employed as a rigid linker to mimic the bioactive conformation of Combretastatin A-4 (CA-4), a potent tubulin inhibitor. tandfonline.com This approach led to the development of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines with significant antiproliferative activities against various cancer cell lines. nih.gov
In another line of research, a series of diarylamide derivatives based on the pyrrolo[3,2-c]pyridine core were synthesized and evaluated as FMS kinase inhibitors. nih.gov FMS kinase, the receptor for colony-stimulating factor-1 (CSF-1R), is implicated in inflammatory disorders and certain cancers. nih.gov The systematic modification of substituents on this scaffold led to the identification of compounds with nanomolar potency and high selectivity. nih.gov These studies underscore that the biological activity of pyrrolo[3,2-c]pyridine derivatives is profoundly influenced by the nature and position of various substituents on the core structure, including at the N-1, C-4, and C-6 positions. nih.govnih.gov
Positional and Substituent Effects on Target Binding and Functional Modulation
While specific SAR studies on 3-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine are not extensively detailed in the reviewed literature, the general influence of such substituents on pyridine (B92270) and related heterocyclic systems is well-established. A methoxy (B1213986) group, being a potential hydrogen bond acceptor, can form crucial interactions with amino acid residues in a target's binding site. acs.org Its position on the ring can influence the electronic properties and metabolic stability of the molecule.
The chlorine atom is a versatile substituent in medicinal chemistry. Its moderate size and lipophilicity allow it to occupy hydrophobic pockets within a receptor or enzyme active site. mdpi.com Furthermore, a chloro substituent can alter the electronic distribution of the aromatic system and can participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity. mdpi.com The precise impact of these moieties on the 3 and 4 positions of the pyrrolo[3,2-c]pyridine core would depend on the specific topology and chemical environment of the target binding site.
The substituent at the N-1 position of the pyrrole (B145914) ring plays a critical role in orienting the molecule within the binding site and establishing key interactions. In the series of tubulin inhibitors, a 3,4,5-trimethoxyphenyl group at the N-1 position was found to be essential for potent activity. tandfonline.com This moiety occupies the colchicine (B1669291) A-ring binding pocket of tubulin, and its three methoxy groups are crucial for high affinity. tandfonline.com
In the context of FMS kinase inhibitors, the N-1 position is typically occupied by a substituted phenyl ring. nih.gov For example, starting with a 1-(3-nitrophenyl) group, subsequent reduction to a 3-aminophenyl group provided a key intermediate for further elaboration. nih.gov The modifications on this terminal phenyl ring, linked through other parts of the molecule, directly influence the inhibitory potency. This is exemplified by compound 1r , which features a complex N-1 aryl-linked moiety and demonstrates high potency against FMS kinase. nih.gov
Table 1: Influence of N-1 and C-4 Substituents on FMS Kinase Inhibition
Data sourced from references nih.govnih.gov. Note: The specific terminal benzamide (B126) groups linked via the N-1 substituent are detailed in section 3.2.4.
Substituents on the pyridine portion of the scaffold are critical for modulating biological activity. In the development of tubulin inhibitors, a systematic exploration of various aryl groups at the C-6 position was conducted. nih.gov The electronic properties and steric bulk of the C-6 substituent significantly affected the antiproliferative potency.
The SAR study revealed that:
An unsubstituted phenyl group at C-6 (10a ) provided a baseline activity. nih.gov
Small alkyl groups on the phenyl ring, such as methyl (10b , 10c , 10d ), were well-tolerated. nih.govtandfonline.com
Electron-donating groups, like methoxy (10h ) and ethoxy (10k ), at the para-position of the C-6 phenyl ring were favorable. nih.govtandfonline.com
A halogen, such as chlorine (10m ), at the para-position was also tolerated. nih.gov
The most potent compound in the series, 10t , featured an indol-6-yl group at the C-6 position, suggesting that a larger, hydrogen-bond-donating heterocyclic system is highly beneficial for activity. nih.govtandfonline.com This compound exhibited IC₅₀ values in the nanomolar range against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.gov
Table 2: SAR of C-6 Substituents in 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Series against HeLa Cells
Data sourced from reference nih.gov.
In many pyrrolo[3,2-c]pyridine derivatives, the core scaffold is connected to a terminal pharmacophore via a linker, and the nature of both is crucial for activity. The FMS kinase inhibitors are diarylamide derivatives where a benzamido group at the C-4 position acts as a linker to a terminal aryl ring. nih.gov
The SAR of this series demonstrated that the terminal pharmacophore is a key determinant of potency. A lead compound, KIST101029, served as the basis for optimization. nih.gov Through systematic modifications of the terminal benzamide moiety attached to the 1-(3-aminophenyl)pyrrolo[3,2-c]pyridine core, significant improvements in potency were achieved. The most potent analogue, compound 1r , incorporates a 4-morpholino-3-(trifluoromethyl)benzamide as the terminal group. nih.gov This compound was 3.2 times more potent than the lead compound against FMS kinase and also showed excellent antiproliferative activity against a panel of cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.govresearchgate.net The morpholine (B109124) group likely enhances solubility and provides a hydrogen bond acceptor, while the trifluoromethyl group can engage in favorable interactions within a hydrophobic pocket of the kinase. nih.gov
Rational Design Strategies Guided by SAR
The development of potent pyrrolo[3,2-c]pyridine derivatives has been heavily guided by rational design principles informed by SAR data and structural biology.
Scaffold Hopping and Conformation Restriction: A key strategy has been the use of the pyrrolo[3,2-c]pyridine system as a rigid scaffold to mimic the bioactive conformation of more flexible natural products. nih.gov The design of tubulin inhibitors based on this scaffold successfully locked the (Z, E)-butadiene moiety of vinylated CA-4 analogues, leading to compounds with potent and sustained antiproliferative activity. nih.gov
Lead Optimization: For the FMS kinase inhibitors, a classic lead optimization approach was employed. Starting with the previously identified lead compound KIST101029 (IC₅₀ = 96 nM), researchers systematically explored the chemical space around the terminal benzamide group. nih.govnih.gov This SAR-driven approach led to the discovery of compound 1r (IC₅₀ = 30 nM), which not only had superior potency but also greater selectivity for cancer cells over normal fibroblasts. nih.govnih.gov
Molecular Modeling: Computational methods have played a significant role in understanding the binding modes of these inhibitors. Molecular docking studies of the tubulin inhibitor 10t suggested that it binds to the colchicine site, forming hydrogen bonds with key residues such as Thrα179 and Asnβ349. tandfonline.com This structural insight helps to rationalize the observed SAR and provides a roadmap for future design efforts aimed at optimizing these interactions.
Molecular Hybridization: The concept of combining pharmacophoric elements from different bioactive molecules is a powerful design strategy. nih.gov The FMS inhibitors can be viewed as hybrids, combining the pyrrolo[3,2-c]pyridine core with pharmacophoric features of other diarylamide kinase inhibitors. This approach allows for the exploration of novel chemical space and the potential for enhanced or dual-target activity. nih.gov
By integrating these rational design strategies, researchers have successfully developed highly potent and selective agents based on the this compound scaffold, demonstrating its value as a privileged structure in modern drug discovery.
Optimization of Ligand-Target Interactions
The optimization of interactions between a ligand and its biological target is a cornerstone of drug design. For derivatives of this compound, this involves modifying substituents to enhance binding affinity and selectivity. The pyrrolo[3,2-c]pyridine core itself is a rigid scaffold that appropriately positions substituents for interaction with target proteins. nih.gov
In a study focused on 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors, specific substitutions on the scaffold were shown to be critical for potent anticancer activity. nih.gov For instance, the introduction of a 3,4,5-trimethoxyphenyl group at the N1 position of the pyrrole ring and various aryl moieties at the C6 position of the pyridine ring were explored. The nature of the aryl group at C6 significantly influenced the antiproliferative activity. The introduction of electron-donating groups, such as methyl or methoxy groups, on the para-position of a phenyl ring at C6 resulted in increased activity. nih.gov This suggests that these groups may be involved in favorable interactions, such as hydrogen bonding or hydrophobic interactions, within the colchicine-binding site of tubulin. nih.gov
Molecular modeling studies of these derivatives indicated that the 1H-pyrrolo[3,2-c]pyridine scaffold orients the substituents to form key hydrogen bonds with amino acid residues like Thrα179 and Asnβ349 in the target protein. nih.gov The optimization of these interactions is crucial for achieving high potency.
Table 1: Impact of C6-Aryl Substitution on the Anticancer Activity of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives nih.gov
| Compound | C6-Aryl Substituent | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10d | 4-methylphenyl | >10 | 9.04 | 7.91 |
| 10h | 4-methoxyphenyl | 1.89 | 1.98 | 2.13 |
| 10k | 4-ethoxyphenyl | 1.13 | 1.21 | 1.35 |
| 10m | 4-chlorophenyl | 2.58 | 2.97 | 3.12 |
| 10t | Indol-5-yl | 0.12 | 0.18 | 0.21 |
IC₅₀: The half maximal inhibitory concentration.
The data clearly demonstrates that modifications to the aryl group at the C6 position significantly modulate the biological activity, highlighting the importance of optimizing ligand-target interactions. The superior activity of the indolyl-substituted compound 10t suggests that the indole (B1671886) moiety engages in particularly favorable interactions within the binding pocket. nih.gov
Bioisosteric Replacements to Modulate Activity and Selectivity
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comestranky.sk For the this compound scaffold, various bioisosteric replacements can be envisioned to fine-tune its biological profile.
A common bioisosteric replacement is the substitution of a chlorine atom with other groups. While direct halogen-for-halogen swaps are not always straightforward due to differences in bond strengths and interaction types, replacing the chloro group at the C3 position with groups like a methyl (CH₃) or cyano (CN) group could be explored. cambridgemedchemconsulting.com These changes would alter the electronic and steric properties at this position, potentially influencing binding affinity and selectivity.
The methoxy group at C4 is another key site for bioisosteric modification. It could be replaced with other small, electron-donating groups such as an amino (NH₂) or hydroxyl (OH) group. cambridgemedchemconsulting.com Such replacements can alter hydrogen bonding capabilities and metabolic stability. For example, replacing a methoxy group with an alkyl group has been shown to reduce metabolic stability in some cases, while incorporating it into a 5- or 6-membered ring can restore stability.
Furthermore, the pyridine nitrogen atom itself can be considered for bioisosteric replacement. In some contexts, a pyrimidine (B1678525) ring can be a bioisostere for a pyridine ring. nih.gov For instance, in the development of cathepsin inhibitors, replacing a pyrimidine nitrogen with a C-H group in a pyridine ring significantly impacted activity, demonstrating the critical role of the heteroatom in target interaction. nih.gov This highlights that even subtle changes to the core heterocycle can have profound effects on the biological activity of this compound derivatives.
In the broader context of pyrrolopyridine-based compounds, the replacement of an amide linker with a pyrazolo[4,3-b]pyridine core has been successfully employed in the development of mGlu4 positive allosteric modulators, leading to novel and potent compounds. nih.gov This demonstrates the utility of scaffold hopping and larger bioisosteric replacements in optimizing drug candidates.
Table 2: Potential Bioisosteric Replacements for the this compound Scaffold
| Position | Original Group | Potential Bioisosteres | Potential Impact |
| C3 | Chloro (Cl) | Methyl (CH₃), Cyano (CN), Trifluoromethyl (CF₃) | Altered electronics, steric profile, and metabolic stability. |
| C4 | Methoxy (OCH₃) | Hydroxyl (OH), Amino (NH₂), Ethyl (CH₂CH₃) | Modified hydrogen bonding potential and metabolic stability. |
| Pyrrole N1-H | Hydrogen (H) | Methyl (CH₃), Aryl groups | Altered lipophilicity and potential for additional interactions. |
| Pyridine N | Nitrogen (N) | Carbon-Hydrogen (CH) | Significant change in electronic properties and hydrogen bonding capacity. |
Consideration of Molecular Geometry and Conformational Preferences in Ligand Design
The three-dimensional shape of a molecule is a critical determinant of its biological activity. The 1H-pyrrolo[3,2-c]pyridine scaffold is an essentially planar and rigid structure. nih.govnih.gov This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target and pre-organizes the substituents in a defined spatial orientation.
The planarity of the core is evident from crystallographic studies of related pyrrolopyrimidine structures, where the two fused rings are nearly coplanar. nih.govresearchgate.net This inherent planarity in the this compound core would serve to orient any substituents at the C3, C4, and other positions in a fixed geometry.
In the design of 1H-pyrrolo[3,2-c]pyridine-based tubulin inhibitors, the rigid scaffold was intentionally used to limit the bioactive conformation of the molecule. nih.gov This strategy aimed to lock the compound in a conformation that is favorable for binding to the colchicine site on tubulin. The success of this approach, as evidenced by the high potency of compounds like 10t , underscores the importance of considering molecular geometry. nih.gov
Computational Chemistry and Structural Biology in the Study of 3 Chloro 4 Methoxy 1h Pyrrolo 3,2 C Pyridine
Molecular Modeling and Docking Studies for Ligand-Protein Interactions
Molecular modeling and docking are pivotal computational techniques used to predict how a ligand, such as a derivative of 3-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine, might interact with a protein target at the atomic level. These studies are fundamental to understanding the structural basis of a compound's biological activity.
Molecular docking simulations are employed to place a ligand into the binding site of a target protein and score the resulting poses to estimate binding affinity. For derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, these studies have been instrumental in predicting their binding modes within the colchicine (B1669291) binding site of tubulin. nih.govsemanticscholar.org By utilizing a rigid 1H-pyrrolo[3,2-c]pyridine scaffold, researchers aim to lock the molecule into a bioactive conformation, which can lead to potent antiproliferative activity. nih.govsemanticscholar.org
Docking analyses have successfully replicated the binding conformation of known co-crystal ligands like Combretastatin A-4 (CA-4), validating the suitability of the chosen docking methods. nih.gov Studies on various derivatives show that the 1H-pyrrolo[3,2-c]pyridine core can effectively overlap with key structural elements of known inhibitors within the active site. nih.gov The predicted binding affinities often correlate with experimental data, such as IC₅₀ values, which measure the concentration of a substance needed to inhibit a biological process by half. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated a range of antiproliferative activities against various cancer cell lines, which could be rationalized through modeling studies. semanticscholar.orgnih.gov
| Compound | B-Ring Substituent | HeLa | SGC-7901 | MCF-7 |
|---|---|---|---|---|
| 10h | 4-methoxyphenyl | 1.54 | 1.87 | 2.01 |
| 10j | 3,4-dimethoxyphenyl | 0.98 | 1.12 | 1.35 |
| 10m | 4-chlorophenyl | 2.11 | 2.56 | 2.87 |
| 10t | indolyl | 0.12 | 0.15 | 0.21 |
A primary outcome of docking studies is the identification of specific amino acid residues that form crucial interactions with the ligand. For 1H-pyrrolo[3,2-c]pyridine derivatives targeting tubulin, the colchicine binding site is of particular interest. nih.gov Molecular modeling suggests that these compounds can form key hydrogen bonds with residues within this site. nih.govnih.gov
Specifically, the 1H-pyrrolo[3,2-c]pyridine core has been predicted to form a significant hydrogen bond with the side chain of Thrα179. nih.gov Further interactions, such as a hydrogen bond between a nitrogen atom on the B-ring of the ligand and Asnβ349, have also been identified. nih.govsemanticscholar.orgnih.gov In other related pyrrole-based compounds, hydrogen bonds with the backbone nitrogen of Val181α and interactions with Cys241β have been noted as important for activity. rsc.orgresearchgate.net These interactions anchor the ligand within the binding pocket, contributing to its inhibitory effect on tubulin polymerization. nih.gov
| Ligand Moiety | Interacting Residue | Interaction Type | Reference |
|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine core | Thrα179 | Hydrogen Bond | nih.gov |
| B-ring (indole) | Asnβ349 | Hydrogen Bond | nih.gov |
| Pyrrole (B145914) core | Asn258b | Hydrogen Bond | researchgate.net |
| Carbonyl oxygen | Val181a (backbone N) | Hydrogen Bond | researchgate.net |
Quantum Mechanics and Molecular Dynamics Simulations
While molecular docking provides a static picture of ligand-protein interactions, quantum mechanics (QM) and molecular dynamics (MD) simulations offer a dynamic view, accounting for molecular flexibility and electronic effects.
Quantum mechanics calculations are used to analyze the electronic properties of molecules like this compound. mdpi.com Methods such as Density Functional Theory (DFT) can elucidate the electronic structure, molecular orbital energies, and charge distribution. mdpi.com This information is vital for understanding the molecule's reactivity and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are fundamental to molecular recognition at the active site. nih.govresearchgate.net The analysis of the electronic nature of related pyrrolopyridine derivatives has provided good agreement with experimental photophysical data, underscoring the predictive power of these quantum-chemical calculations. mdpi.com
Homology Modeling and De Novo Design of Pyrrolopyridine Ligands
When an experimental structure of a target protein is unavailable, homology modeling can be used to generate a 3D model based on the known structure of a related protein. nih.gov This model can then be used for subsequent docking and design studies.
The structural insights gained from modeling and docking studies fuel the de novo design of novel ligands. nih.gov This process involves the computational generation of new chemical entities with improved biological activity. nih.gov The rational design of 1H-pyrrolo[3,2-c]pyridine derivatives is a prime example of this approach. nih.gov By identifying the key pharmacophoric features required for binding to the colchicine site—such as hydrogen bond donors and acceptors and hydrophobic regions—new molecules can be designed. rsc.org The strategy of using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to replace more flexible linkers in known inhibitors like CA-4 is a successful application of structure-based de novo design, aiming to create novel compounds with potent and targeted biological activity. nih.govsemanticscholar.org
X-ray Crystallography and NMR Spectroscopy for High-Resolution Structural Determination of Complexes
The precise arrangement of atoms and the nature of intermolecular interactions within a molecular complex are critical determinants of its biological activity and material properties. X-ray crystallography and NMR spectroscopy stand as the two primary experimental techniques for providing this information at an atomic level. While both aim to elucidate molecular structures, they do so from different physical states and can offer complementary insights.
X-ray Crystallography: A Snapshot of the Solid State
X-ray crystallography is a powerful technique that provides a static, high-resolution three-dimensional model of a molecule as it exists in a crystal lattice. This method relies on the diffraction of X-rays by the electrons of the atoms in an ordered crystal. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined.
For a complex of this compound, obtaining a crystal suitable for X-ray diffraction would be the first and often most challenging step. This would involve co-crystallizing the compound with a target protein or another molecule of interest. Once a suitable crystal is obtained and diffracted, the resulting structural data would be invaluable.
Key Crystallographic Parameters for a Hypothetical Complex:
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Resolution (Å) | A measure of the level of detail in the electron density map. Lower values indicate higher resolution. |
| R-factor / R-free | Indicators of the quality of the fit between the crystallographic model and the experimental data. |
| Bond Lengths (Å) | The distances between the centers of bonded atoms. |
| Bond Angles (°) | The angles formed by three consecutive bonded atoms. |
| Torsion Angles (°) | The dihedral angles that describe the conformation of the molecule. |
A detailed crystallographic study would reveal the precise binding mode of this compound within its complex. It would identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the chlorine atom), and π-π stacking interactions, which are crucial for the stability of the complex. This information is fundamental for understanding the structure-activity relationship (SAR) and for the rational design of new derivatives with improved properties.
NMR Spectroscopy: Unveiling Dynamics in Solution
In contrast to the static picture provided by X-ray crystallography, NMR spectroscopy offers insights into the structure and dynamics of molecules in solution, which can be more representative of physiological conditions. This technique is based on the magnetic properties of atomic nuclei. By absorbing and re-emitting electromagnetic radiation in a magnetic field, the nuclei provide information about their chemical environment.
For a complex involving this compound, various NMR experiments can be employed. One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical structure. More advanced two-dimensional techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to determine the connectivity of atoms and their spatial proximity.
Key NMR Parameters for Structural Elucidation:
| Parameter | Information Provided |
| Chemical Shift (δ, ppm) | Indicates the chemical environment of a nucleus. Changes in chemical shifts upon complex formation can identify binding interfaces. |
| Coupling Constants (J, Hz) | Provide information about the connectivity of atoms and dihedral angles. |
| Nuclear Overhauser Effect (NOE) | Reveals through-space proximity between protons that are close to each other (< 5 Å), which is crucial for determining the three-dimensional structure of the complex. |
| Relaxation Times (T1, T2) | Give insights into the dynamics of the molecule and its complex. |
By comparing the NMR spectra of the free and complexed forms of this compound, researchers can map the binding site and determine the conformation of the molecule when it is part of a larger assembly. This is particularly valuable for studying interactions with large proteins where obtaining high-quality crystals can be difficult.
Advanced Analytical Techniques for Characterization and Quantification in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Through ¹H and ¹³C NMR, the precise connectivity and chemical environment of each atom in 3-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine can be determined.
In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their local electronic environment. For this compound, one would expect to observe distinct signals for the aromatic protons on the pyrrolopyridine core, the methoxy (B1213986) group protons, and the N-H proton of the pyrrole (B145914) ring. The protons on the pyridine (B92270) and pyrrole rings would appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. The methoxy protons would appear as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm. The N-H proton of the pyrrole would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are also affected by the substituents. The carbon atom attached to the chlorine would be shifted downfield, as would the carbon atom bonded to the methoxy group. The carbons of the aromatic rings would resonate in the typical aromatic region (approximately 100-150 ppm).
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH (Pyridine Ring) | 7.0 - 8.5 | Doublet/Multiplet |
| Aromatic CH (Pyrrole Ring) | 6.5 - 7.5 | Doublet/Multiplet |
| Methoxy (OCH₃) | ~3.9 | Singlet |
| Pyrrole NH | >10.0 | Broad Singlet |
This table is illustrative and shows predicted values. Actual experimental values may vary.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which allows for the unambiguous determination of the molecular formula.
For this compound (C₈H₇ClN₂O), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak ([M]⁺), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
HRMS would be able to distinguish the exact mass of this compound from other compounds with the same nominal mass but different elemental compositions. This is crucial for confirming the identity of a newly synthesized compound.
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for such heterocyclic compounds may involve the loss of the methoxy group (as a methyl radical or formaldehyde) or the chloro group.
| Ion | Description | Significance |
| [M]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |
| [M+2]⁺ | Isotope Peak | The characteristic ratio of [M]⁺ to [M+2]⁺ confirms the presence of one chlorine atom. |
| [M-CH₃]⁺ | Fragment Ion | Loss of a methyl radical from the methoxy group. |
| [M-Cl]⁺ | Fragment Ion | Loss of a chlorine atom. |
This table represents expected ions in the mass spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each functional group has a characteristic absorption range.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the pyrrole ring, C-H bonds of the aromatic rings and the methoxy group, C=C and C=N bonds of the aromatic rings, and the C-O and C-Cl bonds.
The N-H stretching vibration of the pyrrole ring typically appears as a moderate to sharp band in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-O stretching of the methoxy group would likely be observed in the 1000-1300 cm⁻¹ region, and the C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Pyrrole) | 3200 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methoxy) | 2850 - 3000 |
| C=C and C=N Stretch (Aromatic) | 1400 - 1650 |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) |
| C-Cl Stretch | 600 - 800 |
This table provides typical IR absorption ranges for the functional groups present in the molecule.
Chromatographic Techniques (HPLC, UPLC, GC) for Purity Assessment and Isolation in Research Settings
Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography (GC) are commonly used methods.
For a compound like this compound, which is a relatively non-volatile solid, HPLC and UPLC are the most suitable techniques for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), would be a standard approach. The purity of the compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A pure compound will show a single major peak.
UPLC, which uses smaller particle size columns and higher pressures, offers faster analysis times and better resolution compared to traditional HPLC. This can be particularly useful for resolving impurities that might co-elute with the main peak in an HPLC separation.
Gas chromatography could be employed if the compound is sufficiently volatile and thermally stable. A capillary column with a nonpolar or moderately polar stationary phase would be used. The sample is vaporized and carried through the column by an inert gas, and the components are separated based on their boiling points and interactions with the stationary phase.
The choice of the specific chromatographic conditions, such as the column, mobile phase composition, flow rate, and detector, would be optimized to achieve the best separation and detection of this compound and any potential impurities.
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Purpose |
| HPLC/UPLC | C18, C8 | Water/Acetonitrile or Water/Methanol (B129727) gradient | Purity assessment, isolation |
| GC | Polysiloxane-based (e.g., DB-5) | Helium, Nitrogen | Purity assessment (if volatile) |
This table summarizes common chromatographic techniques and their typical parameters for the analysis of similar organic compounds.
Future Prospects and Emerging Research Areas for 3 Chloro 4 Methoxy 1h Pyrrolo 3,2 C Pyridine Research
Development of Novel Synthetic Strategies for Complex Pyrrolopyridine Architectures
The advancement of research into 3-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine and its derivatives is intrinsically linked to the development of innovative and efficient synthetic routes. Future efforts in this area are likely to focus on creating more complex and diverse molecular architectures built upon this core structure.
One promising direction is the use of synergetic copper/zinc catalysis for one-step annulation reactions. This approach has been successfully applied to generate 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives from 2-amino (hetero)arylnitriles and ynamide-derived buta-1,3-diynes. rsc.org Adapting such a double cyclization pathway could provide a practical and scalable method for synthesizing novel derivatives of this compound.
Furthermore, multi-component reactions (MCRs) are emerging as powerful tools for the efficient synthesis of N-heterocyclic compounds without the need for transition metals. researchgate.net The development of novel MCRs could enable the rapid assembly of poly-substituted pyrrolo[3,2-c]pyridin-4-one scaffolds from simple starting materials. researchgate.net Another innovative strategy involves the Pictet-Spengler reaction, which has been utilized for the synthesis of tetrahydrofuro[3,2-c]pyridines. nih.gov Exploring variations of this reaction could lead to new synthetic pathways for related pyrrolopyridine systems.
Recent synthetic approaches towards other pyrrolopyridine isomers, such as the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors, have involved multi-step sequences starting from commercially available substituted pyridines. nih.gov These methods, which include oxidation, nitration, and subsequent cyclization, could be adapted for the synthesis of a wider range of derivatives of this compound.
| Synthetic Strategy | Key Features | Potential Application to this compound |
| Synergetic Copper/Zinc Catalysis | One-step annulation, double cyclization pathway. rsc.org | Efficient synthesis of complex, fused derivatives. |
| Multi-Component Reactions (MCRs) | Transition-metal-free, rapid assembly of complex molecules. researchgate.net | Diversity-oriented synthesis of novel analogues. |
| Pictet–Spengler Reaction | Acid-catalyzed cyclization. nih.gov | Access to reduced and structurally novel pyrrolopyridine cores. |
| Multi-step Heterocycle Construction | Sequential modification of a pyridine (B92270) starting material. nih.gov | Controlled introduction of various substituents. |
Exploration of Multi-Targeting Approaches with this compound Derivatives
The development of drugs that can modulate multiple biological targets simultaneously is a growing area of interest, particularly in complex diseases like cancer. Given that the pyrrolopyridine scaffold is present in approved multi-kinase inhibitors like Pexidartinib, there is a strong rationale for exploring the multi-targeting potential of this compound derivatives. nih.govmdpi.com
A significant focus of future research will likely be on designing derivatives that act as multi-kinase inhibitors. For instance, novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to inhibit key protein kinases such as EGFR, HER2, VEGFR-2, and CDK2. researchgate.net One particular compound, 5k, demonstrated potent inhibition of these enzymes with IC50 values comparable to the established multi-targeted tyrosine kinase inhibitor, sunitinib. mdpi.comnih.gov This suggests that derivatives of this compound could be engineered to have a broad spectrum of activity against multiple receptor tyrosine kinases.
The Janus kinases (JAKs) are another important class of targets for inflammatory diseases. acs.org Computational studies have been used to design novel pyrrolopyridine derivatives as JAK1 inhibitors. researchgate.netnih.gov By modifying the substituents on the pyrrolopyridine core, it may be possible to develop compounds with selective inhibitory profiles against different members of the JAK family. acs.orgacs.org
| Potential Target Class | Example Targets | Therapeutic Area | Rationale |
| Receptor Tyrosine Kinases | EGFR, HER2, VEGFR-2 researchgate.netmdpi.comnih.gov | Cancer | Inhibition of key signaling pathways in tumor growth and angiogenesis. |
| Cyclin-Dependent Kinases | CDK2 researchgate.netmdpi.comnih.gov | Cancer | Disruption of the cell cycle in cancer cells. |
| Janus Kinases | JAK1, JAK2, JAK3, TYK2 acs.orgnih.gov | Inflammatory Diseases, Cancer | Modulation of cytokine signaling pathways. |
| FMS Kinase | FMS nih.gov | Cancer, Arthritis | Inhibition of a key kinase in inflammatory and proliferative diseases. |
Application of Artificial Intelligence and Machine Learning in De Novo Design and Lead Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. astrazeneca.comijirt.orgmdpi.com These computational tools can be applied to the de novo design of novel this compound derivatives with desired biological activities.
Generative AI models can be trained on large datasets of known bioactive molecules to generate novel chemical structures with optimized properties. frontiersin.org This approach has been successfully used to design inhibitors for targets like DDR1 kinase and DYRK1A. frontiersin.orgacs.orgchemrxiv.orgnih.gov For instance, a hierarchical graph-based generative model was used to create novel pyrazolyl-1H-pyrrolo[2,3-b]pyridine inhibitors of DYRK1A. acs.orgnih.gov A similar strategy could be employed to generate novel this compound derivatives with high predicted affinity and selectivity for a chosen biological target.
In addition to de novo design, ML models can be used to predict the biological activity and physicochemical properties of virtual compounds, a process known as quantitative structure-activity relationship (QSAR) modeling. researchgate.netnih.govresearchgate.net These models can help prioritize which derivatives to synthesize and test, thereby saving time and resources. For example, 3D-QSAR models have been developed for pyrrolopyridine-based JAK1 inhibitors to predict their activity. researchgate.netnih.gov
| AI/ML Application | Description | Potential Impact on this compound Research |
| De Novo Design | Generative models create novel molecular structures with desired properties. frontiersin.org | Rapid generation of diverse and potent new drug candidates. |
| QSAR Modeling | Predictive models that correlate chemical structure with biological activity. researchgate.netnih.gov | Prioritization of synthetic targets and prediction of compound efficacy. |
| Molecular Docking and Simulation | Computational methods to predict the binding mode and affinity of a ligand to a target protein. researchgate.netnih.gov | Understanding of structure-activity relationships and rational lead optimization. |
| Predictive Toxicology | ML models to forecast potential adverse effects of new compounds. chemrxiv.org | Early identification and mitigation of potential safety issues. |
Mechanistic Studies in Emerging Biological Systems and Disease Models (non-clinical)
Understanding the detailed mechanism of action of this compound derivatives at a cellular and molecular level is crucial for their future development. Non-clinical studies in relevant biological systems and disease models will be essential to elucidate their therapeutic potential.
Based on the known activities of other pyrrolopyridine derivatives, a key area of investigation will be their effects on cell signaling pathways, particularly those regulated by kinases. For example, mechanistic studies of novel pyrrolo[2,3-d]pyrimidine derivatives have shown that they can induce cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov This is often accompanied by changes in the levels of pro-apoptotic and anti-apoptotic proteins like caspase-3, Bax, and Bcl-2. mdpi.comnih.gov Similar investigations with this compound derivatives would be highly informative.
Furthermore, the anticancer activity of some 1H-pyrrolo[3,2-c]pyridine derivatives has been linked to their ability to inhibit tubulin polymerization, similar to colchicine (B1669291). nih.govtandfonline.com Immunostaining assays and tubulin polymerization experiments could reveal whether this compound derivatives share this mechanism. nih.govtandfonline.com
In the context of inflammatory diseases, mechanistic studies would focus on the downstream effects of JAK inhibition. This could involve measuring the phosphorylation of STAT proteins and the expression of pro-inflammatory cytokines in relevant cell types. acs.org The development of selective inhibitors for different JAK isoforms based on the this compound scaffold would allow for a more precise dissection of the roles of these enzymes in various disease models. acs.org
| Research Area | Experimental Approaches | Potential Insights |
| Cell Cycle Analysis | Flow cytometry | Determination of effects on cell cycle progression (e.g., G2/M arrest). mdpi.comtandfonline.com |
| Apoptosis Assays | Annexin V/PI staining, Western blotting for caspases, Bax, Bcl-2 | Elucidation of the ability to induce programmed cell death. mdpi.comnih.govtandfonline.com |
| Tubulin Polymerization Assays | In vitro polymerization assays, immunofluorescence microscopy | Investigation of effects on microtubule dynamics. nih.govtandfonline.com |
| Kinase Signaling Pathway Analysis | Western blotting for phosphorylated proteins (e.g., STATs) | Understanding the impact on specific intracellular signaling cascades. acs.org |
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine and its analogs?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as the Suzuki-Miyaura reaction, using 4-chlorofuro[3,2-c]pyridine derivatives as precursors. For example, 4-chlorofuro[3,2-c]pyridine reacts with arylboronic acids in the presence of Pd(PPh₃)₄ catalyst in dichloromethane to yield aryl-substituted products . Alkaline or acidic hydrolysis of cyanoderivatives (e.g., 4-cyanofuro[3,2-c]pyridine) can generate carboxylic acids or amides, which are intermediates for further functionalization .
Q. How is the structural integrity of pyrrolopyridine derivatives confirmed experimentally?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8–4.0 ppm). For example, 4-phenylfuro[3,2-c]pyridine shows distinct aromatic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., [M+H]⁺) with deviations <5 ppm .
- IR Spectroscopy : Functional groups like NH (3200–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹) are identifiable .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura cross-coupling reactions involving chlorinated pyrrolopyridines be optimized?
- Methodological Answer :
- Catalyst Optimization : Use PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands (e.g., SPhos) to enhance catalytic efficiency .
- Solvent and Temperature : Polar aprotic solvents (DMF, THF) at 80–100°C improve reaction rates .
- Stoichiometry : Increasing boronic acid equivalents (1.5–2.0 eq.) and reaction time (24–48 h) may boost yields .
- Example : 4-Phenylfuro[3,2-c]pyridine was obtained in 20.2% yield using Pd(PPh₃)₄, whereas optimized conditions for similar compounds achieved >50% yields .
Q. What strategies resolve contradictions in antimicrobial activity data between bacterial and fungal strains?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Testing : Quantify activity using broth microdilution assays. Bacterial strains (e.g., E. coli) often show lower MICs (5–20 µg/mL) compared to fungi (e.g., C. albicans, MIC >50 µg/mL) .
- Mechanistic Studies : Assess membrane permeability via logP calculations or fluorescence assays. Bacterial cell walls (Gram-negative vs. Gram-positive) may differentially interact with hydrophobic substituents .
- Data Table :
| Compound | Inhibition Zone (mm, S. aureus) | MIC (E. coli, µg/mL) | MIC (C. albicans, µg/mL) |
|---|---|---|---|
| 4-Phenylfuro[3,2-c]pyridine | 12 ± 1.2 | 10 | >50 |
Q. How do substitution patterns (e.g., chloro vs. methoxy) influence the reactivity and bioactivity of pyrrolopyridine cores?
- Methodological Answer :
- Electronic Effects : Chloro groups increase electrophilicity, facilitating nucleophilic aromatic substitution. Methoxy groups donate electron density, stabilizing intermediates in cross-coupling reactions .
- Steric Effects : Bulkier substituents at the 4-position reduce reaction yields due to steric hindrance (e.g., 4-(furo[3,2-c]pyridin-4-yl) derivatives form as byproducts) .
- Bioactivity : Chloro derivatives exhibit enhanced antimicrobial activity, while methoxy groups improve solubility but may reduce membrane penetration .
Data Contradiction Analysis
Q. Why do certain pyrrolopyridine derivatives show unexpected byproducts during Suzuki coupling?
- Methodological Answer :
- Homocoupling : Trace water or oxygen can promote homocoupling of boronic acids, forming dimers (e.g., 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine) .
- Catalyst Deactivation : Pd leaching or precipitation reduces catalytic efficiency, leading to incomplete conversion. Use of stabilizing ligands (e.g., PPh₃) mitigates this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
